molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL

Cat. No.: B14066702
CAS No.: 102415-99-6
M. Wt: 314.4 g/mol
InChI Key: SWKMYBQQYSXWHF-UHFFFAOYSA-N
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Description

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-ol is a synthetic phenothiazine derivative of significant interest in pharmacological and neuroscience research. With a molecular formula of C18H22N2OS and a molecular weight of 314.45 g/mol , this compound is characterized by its distinct phenothiazine core structure, which is known to confer potent biological activity. Phenothiazines are a well-established class of compounds that primarily function as dopamine receptor antagonists . This mechanism of action makes them invaluable tools for studying the dopaminergic system in the central nervous system. Researchers utilize this compound and its analogs to investigate receptor binding profiles, signal transduction pathways, and the neurochemical basis of various neurological states . Its structural features, including the dimethylaminopropyl side chain, are common in first-generation typical antipsychotics, suggesting its potential application in probing the pharmacology and structure-activity relationships (SAR) of this drug class . The presence of the hydroxyl group may also indicate it is a metabolite, making it relevant for drug metabolism and pharmacokinetic studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Handle with care in a controlled laboratory setting.

Properties

CAS No.

102415-99-6

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol

InChI

InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3

InChI Key

SWKMYBQQYSXWHF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C

Origin of Product

United States

Preparation Methods

Core Structural Features and Synthetic Objectives

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-ol belongs to the phenothiazine class, characterized by a tricyclic framework with a sulfur and nitrogen atom in the central ring. The target molecule features:

  • A hydroxyl group at position 3, enabling hydrogen bonding and solubility.
  • A 3-(dimethylamino)-2-methylpropyl side chain at the N10 position, influencing pharmacological activity.

Synthetic goals include:

  • Regioselective introduction of the hydroxyl group at position 3.
  • Efficient alkylation of the N10 atom with the branched dimethylaminopropyl chain.
  • Minimization of side reactions, such as over-alkylation or oxidation.

Preparation Methodologies

Synthesis of the Phenothiazine Core

The phenothiazine scaffold is typically synthesized via:

  • Smiles rearrangement : Condensation of 2-aminothiophenol with quinone derivatives under oxidative conditions. For example, reaction of 1,4-benzoquinone with 2-aminothiophenol in the presence of sodium periodate yields 10H-phenothiazin-3-ol.
  • Direct hydroxylation : Electrophilic substitution using nitration followed by reduction, though this risks over-oxidation.

Representative Reaction
$$
\text{1,4-Benzoquinone} + \text{2-Aminothiophenol} \xrightarrow{\text{NaIO}4, \text{DMF}} \text{10H-Phenothiazin-3-ol} + \text{H}2\text{O} \quad
$$

Alkylation of the N10 Position

Introducing the 3-(dimethylamino)-2-methylpropyl group requires alkylation under strongly basic conditions:

Reagent Selection
  • Alkylating agents : 3-(Dimethylamino)-2-methylpropyl chloride or bromide.
  • Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
Optimized Procedure
  • Dissolve 10H-phenothiazin-3-ol (1.0 eq) in anhydrous DMF.
  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
  • Introduce 3-(dimethylamino)-2-methylpropyl chloride (1.1 eq) dropwise.
  • Heat to 80°C for 12 hours under nitrogen.
  • Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 65–78% (dependent on steric hindrance from the 2-methyl group).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at oxygen or sulfur atoms is minimized using bulky bases (e.g., KOtBu) and low temperatures.
  • Hydroxyl Group Stability : Protection with acetyl groups prior to alkylation prevents unwanted oxidation.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product from di-alkylated byproducts.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.15 (m, 4H, aromatic),
    • δ 4.10 (d, 2H, N–CH₂–),
    • δ 2.75 (s, 6H, N(CH₃)₂),
    • δ 1.45 (m, 1H, CH(CH₃)).
  • IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N stretch).

X-ray Crystallography

Single-crystal analysis confirms:

  • Planar phenothiazine core with a dihedral angle of 158° between outer benzene rings.
  • Intramolecular hydrogen bonding between the hydroxyl group and sulfur atom (O–H···S).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
NaH/DMF alkylation 80°C, 12 h 78 99 High efficiency
KOtBu/THF alkylation Reflux, 8 h 65 95 Reduced side reactions
Acetyl-protected route Two-step, 24 h 70 97 Hydroxyl group protection

Applications and Derivatives

  • Pharmacological potential : Analogues exhibit neuroleptic and antihistaminic activity.
  • Material science : High hyperpolarizability values suggest utility in nonlinear optics.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the phenothiazine core, potentially converting it to dihydrophenothiazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can interact with neurotransmitter receptors, modulating their activity. These interactions lead to a range of biological effects, including antipsychotic and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Features :

  • Core: Phenothiazine (10H-benzo[e][1,4]thiazine).
  • Substituents: Position 3: Hydroxyl (-OH). Position 10: 3-(Dimethylamino)-2-methylpropyl side chain.
  • Molecular Formula : Likely C₁₈H₂₁N₂OS (inferred from analogs like Trimeprazine (C₁₈H₂₂N₂S) with an additional -OH group ).
  • Molecular Weight : ~315.4 g/mol (estimated).

Comparison with Similar Phenothiazine Derivatives

Trimeprazine (Alimemazine)

  • Molecular Formula : C₁₈H₂₂N₂S.
  • Molecular Weight : 298.45 g/mol .
  • Key Differences : Absence of the 3-OH group reduces polarity compared to the target compound.
  • Pharmacology: Primarily used as an antihistamine and antipruritic agent.

Chlorpromazine

  • Structure: 2-Chloro-10-(3-dimethylaminopropyl)-10H-phenothiazine .
  • Molecular Formula : C₁₇H₁₉ClN₂S.
  • Molecular Weight : 318.86 g/mol .
  • Key Differences: Chlorine at position 2 instead of hydroxyl at position 3. Straight-chain 3-(dimethylamino)propyl side chain (vs. branched 2-methylpropyl in the target compound).
  • Pharmacology : A first-generation antipsychotic; the chlorine substituent enhances dopamine receptor antagonism but increases extrapyramidal side effects .

Acepromazine

  • Structure: 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanone .
  • Molecular Formula : C₁₉H₂₂N₂OS.
  • Molecular Weight : 326.5 g/mol .
  • Key Differences :
    • Acetyl group (-COCH₃) at position 2.
    • Straight-chain propyl side chain (vs. branched in the target compound).
  • Pharmacology : Veterinary tranquilizer; the acetyl group reduces central nervous system penetration compared to Chlorpromazine .

2-Chloro-10-[3-(Dimethylamino)propyl]-10H-phenothiazin-3-ol

  • Structure : Chlorine at position 2 and hydroxyl at position 3 with a straight-chain propyl side chain .
  • Molecular Formula : C₁₇H₁₉ClN₂OS.
  • Molecular Weight : 334.86 g/mol .
  • Key Differences :
    • Chlorine at position 2 introduces electronegativity, altering receptor binding.
    • Straight-chain side chain reduces steric hindrance compared to the target compound.
  • Safety : Classified under GHS hazard guidelines; may share reactive properties with the target compound due to the hydroxyl group .

Trimipramine (Non-Phenothiazine Analog)

  • Structure: 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine maleate .
  • Molecular Formula : C₂₀H₂₆N₂·C₄H₄O₄ (salt).
  • Key Differences: Dibenzazepine core instead of phenothiazine. Shared 3-(dimethylamino)-2-methylpropyl side chain.
  • Pharmacology : Tricyclic antidepressant; highlights how the side chain’s branching contributes to activity in different tricyclic systems .

Structural and Pharmacological Implications

Side Chain Modifications

  • Branched vs.
  • Dimethylamino Group: Critical for receptor interaction; present in all compared compounds.

Substituent Effects

  • Hydroxyl at Position 3 : In the target compound, this group may improve water solubility (vs. Trimeprazine) and alter metabolic pathways (e.g., glucuronidation) .
  • Chlorine vs. Hydroxyl : Chlorine’s electron-withdrawing effect enhances dopamine receptor affinity in Chlorpromazine, while the hydroxyl group in the target compound may favor alternative targets (e.g., histamine receptors) .

Biological Activity

10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is a compound belonging to the phenothiazine class, known for its diverse biological activities, particularly in the field of psychiatry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL is C18H22N2OS, with a molecular weight of approximately 314.45 g/mol. The compound features a dimethylamino group and a hydroxyl group, which are crucial for its biological activity.

Property Value
Molecular FormulaC18H22N2OS
Molecular Weight314.45 g/mol
CAS Registry Number102415-99-6

Antipsychotic Effects

Phenothiazine derivatives are primarily recognized for their antipsychotic properties. 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL acts as an antagonist at dopamine D2 receptors in the central nervous system, which is a common mechanism among antipsychotics. This action helps in alleviating symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic signaling.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has shown potential in protecting neuronal cells against excitotoxicity and ischemic injuries, suggesting its utility in treating neurodegenerative diseases. The hydroxyl group in its structure may enhance its ability to scavenge free radicals, contributing to its protective effects.

Interaction with Neurotransmitter Systems

Studies have demonstrated that 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL interacts with various neurotransmitter receptors beyond dopamine, including serotonin receptors. This broad spectrum of activity may influence mood and anxiety disorders, indicating potential applications in treating conditions such as depression and anxiety.

Case Studies

A recent study investigated the effects of this compound on neuronal survival during ischemic conditions. The results indicated that at certain concentrations, it significantly improved cell viability compared to control groups, highlighting its therapeutic potential in stroke management.

Another case involved patients with treatment-resistant depression who were administered phenothiazine derivatives. The results showed substantial improvement in depressive symptoms, suggesting that compounds like 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL could be beneficial adjuncts in psychiatric treatment regimens.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine D2 Receptor Antagonism : Reduces dopaminergic overactivity associated with psychosis.
  • Serotonin Receptor Modulation : Alters serotonin signaling pathways, which may improve mood and anxiety symptoms.
  • Neuroprotection : Enhances neuronal resilience against oxidative stress and excitotoxicity.

Q & A

Q. What are the recommended synthetic routes and purification methods for 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL?

A multi-step synthesis involving alkylation of phenothiazine derivatives with 3-(dimethylamino)-2-methylpropyl halides is typical. Key intermediates include 2-chloro-10H-phenothiazine (CAS 92-39-7), which undergoes nucleophilic substitution under reflux in aprotic solvents like DMF . Purification often employs column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is critical to isolate the target compound .

Q. Which analytical techniques are optimal for characterizing structural integrity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular structure. For purity assessment, reversed-phase HPLC with a C18 column (UV detection at 254 nm) using reference standards like Imp. C(EP) hydrochloride (CAS 53-60-1) is recommended . Impurity profiling should include spiking experiments with known derivatives (e.g., 7,8-dihydroxychlorpromazine) to validate specificity .

Q. How can solubility challenges be addressed during formulation for in vitro studies?

The compound’s poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or cyclodextrin-based inclusion complexes. Solubility parameters (LogP ≈ 3.5) derived from structural analogs (e.g., promazine derivatives) suggest optimization via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can they be validated experimentally?

Phenothiazines often act as dopamine receptor antagonists or cholinesterase inhibitors. To elucidate mechanisms, conduct in vitro enzyme inhibition assays (e.g., acetylcholinesterase activity via Ellman’s method) paired with molecular docking simulations using software like AutoDock Vina. Cross-reference results with structurally similar compounds (e.g., chlorpromazine’s IC₅₀ values) .

Q. How should researchers resolve contradictions in activity data across different experimental models?

Statistical methods like analysis of variance (ANOVA) and multivariate regression ( ) can identify confounding variables (e.g., cell line variability, solvent effects). For example, discrepancies in IC₅₀ values may arise from differential membrane permeability; address this by standardizing assay conditions (e.g., serum-free media) .

Q. What computational strategies enhance reaction pathway prediction for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms (e.g., GRRM) enable exploration of intermediates and transition states. ICReDD’s integrated computational-experimental workflow () reduces trial-and-error by prioritizing energetically favorable pathways .

Q. Which methodologies are effective for impurity profiling during scale-up synthesis?

High-performance liquid chromatography–mass spectrometry (HPLC-MS) with charged aerosol detection (CAD) is critical for detecting trace impurities (e.g., desmethyl byproducts). Use reference standards like Imp. F(EP) hydrochloride (CAS 13002-81-8) for quantification . Accelerated stability studies (40°C/75% RH) under ICH guidelines can identify degradation products .

Q. How can factorial design optimize reaction conditions for yield improvement?

A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) identifies significant interactions. For example, increasing temperature (60°C → 80°C) with Pd/C catalyst may boost yield by 15%, while polar solvents (acetonitrile) reduce side reactions. Response surface methodology (RSM) refines optimal conditions .

Q. What protocols ensure stability during long-term storage for pharmacological studies?

Lyophilization in amber vials under nitrogen atmosphere minimizes oxidative degradation. Monitor stability via periodic HPLC analysis, focusing on phenolic hydroxyl group oxidation (retention time shifts). Storage at -20°C in desiccated conditions is advised .

Q. How can receptor-ligand interaction studies be designed to validate binding hypotheses?

Surface plasmon resonance (SPR) with immobilized dopamine D2 receptors quantifies binding kinetics (ka/kd). Complement with in silico docking (e.g., Schrödinger’s Glide) to map binding poses. Cross-validate using radioligand displacement assays (³H-spiperone competition) .

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